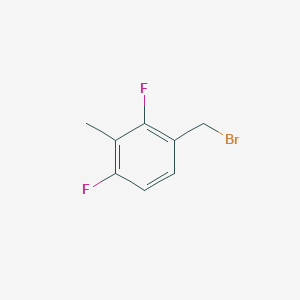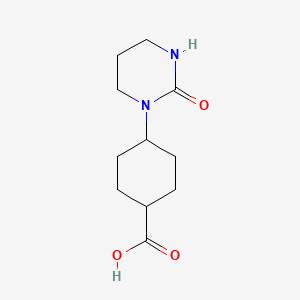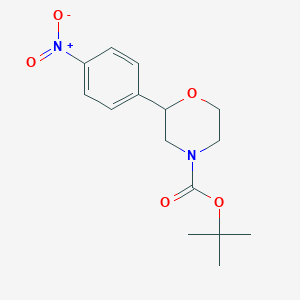
1-(Bromomethyl)-2,4-difluoro-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-2,4-difluoro-3-methylbenzene is an organic compound with the molecular formula C8H7BrF2. It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, two fluorine atoms, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
The synthesis of 1-(Bromomethyl)-2,4-difluoro-3-methylbenzene typically involves the bromination of 2,4-difluoro-3-methyltoluene. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the methyl group without affecting the aromatic ring.
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
1-(Bromomethyl)-2,4-difluoro-3-methylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, leading to the formation of substituted products. Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-2,4-difluoro-3-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of functional materials, such as polymers and liquid crystals, due to its unique electronic properties.
Medicinal Chemistry: It is explored for its potential biological activities and as a precursor for the synthesis of bioactive compounds.
Chemical Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-2,4-difluoro-3-methylbenzene largely depends on its reactivity towards various biological targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The fluorine atoms can influence the compound’s electronic properties, affecting its interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
1-(Bromomethyl)-2,4-difluoro-3-methylbenzene can be compared with other similar compounds, such as:
1-(Chloromethyl)-2,4-difluoro-3-methylbenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group. The reactivity and applications may differ due to the different halogen atoms.
1-(Bromomethyl)-2,4-difluorobenzene: Lacks the methyl group, which can influence the compound’s steric and electronic properties.
1-(Bromomethyl)-3-methylbenzene: Lacks the fluorine atoms, affecting its electronic properties and reactivity.
The uniqueness of this compound lies in the combination of the bromomethyl, fluorine, and methyl substituents, which impart distinct reactivity and properties to the compound.
Eigenschaften
Molekularformel |
C8H7BrF2 |
|---|---|
Molekulargewicht |
221.04 g/mol |
IUPAC-Name |
1-(bromomethyl)-2,4-difluoro-3-methylbenzene |
InChI |
InChI=1S/C8H7BrF2/c1-5-7(10)3-2-6(4-9)8(5)11/h2-3H,4H2,1H3 |
InChI-Schlüssel |
VFASFDVQYOOMFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1F)CBr)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Chloro-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13929115.png)
![4,6-Dichloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13929127.png)

![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B13929142.png)
![4-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide](/img/structure/B13929143.png)








